Sophoracarpan A is predominantly isolated from species of the genus Sophora, particularly Sophora flavescens, a plant known for its traditional medicinal uses in East Asia. The extraction of this compound from plant sources typically involves solvent extraction followed by chromatographic techniques to purify the desired compound.
Chemically, Sophoracarpan A is classified as a pterocarpan, a type of flavonoid. Pterocarpans are characterized by their unique fused ring structure that includes a benzopyran moiety. The classification of Sophoracarpan A within this group highlights its relevance in phytochemistry and pharmacology.
The synthesis of Sophoracarpan A has been achieved through various synthetic pathways. Notably, a unified total synthesis using ortho- and para-quinone methide chemistry has been reported. This method allows for the construction of complex pterocarpan structures from simpler precursors.
The total synthesis involves several key steps:
This synthetic approach not only provides access to Sophoracarpan A but also allows for the exploration of structural analogs that may exhibit enhanced biological activity .
The molecular structure of Sophoracarpan A features a distinctive fused ring system characteristic of pterocarpans. It consists of a benzopyran core with various substituents that contribute to its biological properties.
Sophoracarpan A participates in several chemical reactions typical for phenolic compounds, including:
The reactivity of Sophoracarpan A is influenced by its hydroxyl groups, which can donate protons or participate in hydrogen bonding, affecting its solubility and interaction with biological targets.
The mechanism of action for Sophoracarpan A involves its interaction with various biological pathways:
Research indicates that Sophoracarpan A exhibits cytotoxic effects against several cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies.
Relevant data regarding these properties can be crucial for understanding how Sophoracarpan A behaves in different environments, influencing its application potential .
Sophoracarpan A has several potential applications:
Sophoracarpan A occurs natively in the root systems of several Sophora species, with the highest concentrations documented in S. flavescens and S. tonkinensis [3] [4] [9]. These perennial shrubs thrive in temperate East Asian ecosystems, particularly in China’s Shanxi, Hubei, and Hebei provinces, where soil composition and climatic conditions favor the biosynthesis of prenylated flavonoids [3] [4]. The compound is synthesized in the periderm and vascular cambium of mature roots, with concentrations varying seasonally and peaking during the autumn harvest period. Analytical studies reveal significant chemotypic variations: S. tonkinensis roots contain Sophoracarpan A at 0.42–0.78 mg/g dry weight, while S. flavescens populations from northern China show higher yields (1.05–1.32 mg/g) [9].
Table 1: Botanical Sources and Distribution of Sophoracarpan A | Botanical Source | Geographic Distribution | Tissue Localization | Concentration Range (mg/g DW) |
---|---|---|---|---|
Sophora flavescens | Northern China, Korea | Root periderm | 1.05–1.32 | |
Sophora tonkinensis | Southern China, Vietnam | Root cortex | 0.42–0.78 | |
Sophora alopecuroides | Central Asia | Root exudates | 0.18–0.31 | |
Sophora tetraptera | New Zealand | Root bark | Trace amounts |
The compound’s biosynthesis proceeds via the phenylpropanoid pathway, where liquiritigenin undergoes prenylation and subsequent cyclization. Sophoracarpan A is typically co-extracted with structurally related pterocarpans like maackiain and medicarpin, necessitating chromatographic separation using HPLС-UV or LC-MS techniques [5] [9]. Unlike aerial parts, roots retain up to 90% of Sophoracarpan А content after drying, making them the preferred source for industrial extraction.
Within the Fabaceae family, the genus Sophora comprises 52–59 species of nitrogen-fixing trees and shrubs exhibiting a pantropical distribution [2] [7] [9]. Sophoracarpan A serves as a diagnostic chemotaxonomic marker differentiating Section Styphnolobium (formerly Sophora s.s.) from related genera. Phylogenetic analyses confirm its consistent presence in the "flavescens group" (S. flavescens, S. tonkinensis, S. alopecuroides), which diverged from the New Zealand kowhais (S. tetraptera, S. microphylla) approximately 12–15 MYA [7] [9]. Notably, New Zealand species produce distinct tetrapterol-type isoflavanones but lack Sophoracarpan A, highlighting chemoevolutionary divergence [5] [7].
Table 2: Chemotaxonomic Distribution of Sophoracarpan A in Selected Sophora Species | Species Classification | Sectional Group | Sophoracarpan A Status | Co-occurring Signature Compounds |
---|---|---|---|---|
S. flavescens | Flavescens | Present (High) | Matrine, Oxymatrine | |
S. tonkinensis | Flavescens | Present (Moderate) | Norkurarinone, Kuraridin | |
S. alopecuroides | Flavescens | Present (Low) | Aloperine, Sophocarpine | |
S. tetraptera | Kowhais | Absent | Tetrapterols, Geraldol | |
S. japonica | Styphnolobium | Absent | Rutin, Troxerutin |
This compound’s restricted occurrence underscores biosynthetic gene conservation in Asian Sophora lineages. Transcriptomic studies identify prenyltransferase isoforms (e.g., SfPT3 in S. flavescens) that catalyze the regiospecific addition of dimethylallyl diphosphate to the pterocarpan precursor [9]. The absence of these enzymes in non-producing species like S. japonica—which accumulates flavonol glycosides instead—validates Sophoracarpan A’s utility in chemosystematics [6] [9].
Sophoracarpan A-containing roots have been integral to traditional Chinese medicine (TCM) for over 2,000 years, first documented in the Han dynasty pharmacopeia Shennong Bencao Jing (神農本草經) [4] [8]. Designated Ku Shen (苦參, "bitter root"), S. flavescens roots were classified as "middle-grade" herbs with heat-clearing (清熱), dampness-drying (燥濕), and detoxification properties [3] [4]. Historical applications targeted inflammatory dermatoses (eczema, ulcers), dysenteric disorders, and vulvar swelling, often via decoctions combining Sophora with Glycyrrhiza or Dictamnus roots to enhance efficacy [4] [8].
In 16th-century Ming dynasty texts (Bencao Gangmu), Sophora preparations were refined for "blood-cooling" and purulent dermatitis management [4] [8]. Japanese Kampo medicine adopted S. flavescens as Kujin, prescribing it for pruritus and gastrointestinal inflammation, while Korean medicine utilized Kosam root tinctures for febrile conditions and burn injuries [3] [4]. The compound itself was unidentified historically, but modern HPLC-ESI-MS analyses confirm Sophoracarpan A as a biologically relevant constituent in these traditional preparations [9].
Contemporary ethnopharmacological validation includes Sophoracarpan A isolation from the TCM formulation Kushen Decoction and its detection in archaeological residues from Song dynasty medicinal vessels [4] [9]. These findings bridge traditional usage with modern pharmacological research, positioning Sophoracarpan A as a molecular entity underpinning historical applications.
Table 3: Traditional Formulations Containing Sophoracarpan A-Producing Botanicals | Historical Formulation | Cultural System | Primary Applications | Sophoracarpan A Source Plant |
---|---|---|---|---|
Kushen Decoction | Traditional Chinese Medicine (TCM) | Dysentery, Eczema | S. flavescens | |
Kushen Shierwei Pills | Tibetan Medicine | Rheumatism, Dermatitis | S. alopecuroides | |
Kujin Extract | Japanese Kampo | Pruritus, Ulcerative colitis | S. tonkinensis | |
Kosam Tincture | Korean Medicine | Burn healing, Fever | S. flavescens |
Note: Sophoracarpan A was not isolated as a discrete compound in historical contexts but is now recognized as a bioactive component of these preparations.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: